4-Chloro Indazole Scaffold in Kinase Inhibitor Patents
The 4-chloro-2H-indazole core is a recurring scaffold in patent applications for kinase inhibitors, including those targeting TTK, PLK4, and Aurora kinases, as demonstrated by Nerviano Medical Sciences [1]. The presence of the 4-chloro substituent is a common feature among the preferred compounds. While direct activity data for 2-Acetyl-4-chloro-2H-indazole is not disclosed, its structure positions it as a key intermediate to access this important class of compounds. This is a class-level inference based on the high frequency of the 4-chloroindazole motif in potent kinase inhibitor patents [1].
| Evidence Dimension | Structural relevance to kinase inhibitor patents |
|---|---|
| Target Compound Data | Contains 4-chloro-2H-indazole core |
| Comparator Or Baseline | Unsubstituted indazole or 1H-indazole core |
| Quantified Difference | Not quantifiable; difference is qualitative, based on patent SAR |
| Conditions | Analysis of patent US20130018036A1 |
Why This Matters
This positions 2-Acetyl-4-chloro-2H-indazole as a direct precursor to a privileged medicinal chemistry scaffold, making it a strategically superior choice for kinase inhibitor programs compared to simpler indazole building blocks.
- [1] Lombardi Borgia, A., et al. (2013). Substituted indazole derivatives active as kinase inhibitors. U.S. Patent No. US20130018036A1. View Source
